1-Fluoro-4-iodobutane
Overview
Description
1-Fluoro-4-iodobutane is an organic compound with the molecular formula C4H8FI It is a halogenated butane derivative where one hydrogen atom is replaced by a fluorine atom and another by an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-4-iodobutane typically involves the halogenation of butane. One common method is the nucleophilic substitution reaction where 1-chloro-4-fluorobutane reacts with sodium iodide in acetone. The reaction conditions usually involve heating the mixture to facilitate the substitution of the chlorine atom with an iodine atom .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
1-Fluoro-4-iodobutane undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction where the iodine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or reduction to form hydrocarbons.
Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium iodide in acetone is a common reagent for substitution reactions.
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst are typical reducing agents.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as 1-fluoro-4-aminobutane when using ammonia.
Oxidation: Formation of 1-fluoro-4-iodobutanol.
Reduction: Formation of butane.
Scientific Research Applications
1-Fluoro-4-iodobutane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Investigated for its role in the development of pharmaceuticals, especially in radiolabeling for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Fluoro-4-iodobutane involves its reactivity due to the presence of both fluorine and iodine atoms. The fluorine atom increases the compound’s electronegativity, making it more reactive towards nucleophiles. The iodine atom, being a good leaving group, facilitates substitution reactions. The molecular targets and pathways depend on the specific reactions it undergoes, such as forming carbon-carbon or carbon-heteroatom bonds in cross-coupling reactions .
Comparison with Similar Compounds
Similar Compounds
1-Fluorobutane: Similar structure but lacks the iodine atom.
1-Iodobutane: Similar structure but lacks the fluorine atom.
1-Chloro-4-fluorobutane: Similar structure but with a chlorine atom instead of iodine
Uniqueness
1-Fluoro-4-iodobutane is unique due to the presence of both fluorine and iodine atoms, which impart distinct reactivity and chemical properties. This dual halogenation makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations .
Properties
IUPAC Name |
1-fluoro-4-iodobutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FI/c5-3-1-2-4-6/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFVICVNWNMBQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCI)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8FI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00190697 | |
Record name | Butane, 1-fluoro-4-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00190697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
372-91-8 | |
Record name | 1-Fluoro-4-iodobutane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=372-91-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butane, 1-fluoro-4-iodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372918 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butane, 1-fluoro-4-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00190697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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